molecular formula C20H18BrNO2 B11334974 7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11334974
M. Wt: 384.3 g/mol
InChI Key: YEJOGRNESLQQCU-UHFFFAOYSA-N
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Description

7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a phenyl ring, which is further connected to a benzoxepine structure. The carboxamide group adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom to the benzoxepine ring.

    Alkylation: Addition of the ethyl and methyl groups to the phenyl ring.

    Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Regulation of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular responses.

    Signal Transduction: Interference with signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can enhance its ability to participate in certain types of chemical reactions and may also affect its interaction with biological targets.

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C20H18BrNO2/c1-3-14-6-4-5-13(2)19(14)22-20(23)15-9-10-24-18-8-7-17(21)12-16(18)11-15/h4-12H,3H2,1-2H3,(H,22,23)

InChI Key

YEJOGRNESLQQCU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2)C

Origin of Product

United States

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